molecular formula C8H12N2 B7804564 (R)-4-(1-Aminoethyl)aniline

(R)-4-(1-Aminoethyl)aniline

Cat. No.: B7804564
M. Wt: 136.19 g/mol
InChI Key: CDSPOZXUDJUBEZ-ZCFIWIBFSA-N
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Description

(R)-4-(1-Aminoethyl)aniline (IUPAC name: (R)-4-(1-aminoethyl)benzenamine) is a chiral aromatic amine featuring a primary amine group (-NH₂) at the para position of a benzene ring and a secondary amine (-NH-CH(CH₃)) in the ethyl side chain. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol. The compound’s stereochemistry (R-configuration) distinguishes it from its S-enantiomer, which is commercially available as a dihydrochloride salt . This enantiomeric specificity is critical in pharmaceutical and biochemical applications, where chirality often dictates biological activity and metabolic pathways.

This compound serves as a precursor in synthesizing chiral ligands, catalysts, and bioactive molecules. For example, derivatives of this compound are used in Rho-associated kinase (ROCK) inhibitors like Y-27632, which modulate cellular processes such as smooth muscle contraction and cytoskeletal reorganization .

Properties

IUPAC Name

4-[(1R)-1-aminoethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSPOZXUDJUBEZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereomeric Salt Formation

Racemic 4-(1-aminoethyl)aniline is reacted with enantiopure acids (e.g., (S)-mandelic acid or (R)-camphorsulfonic acid) to form diastereomeric salts. These salts exhibit differential solubility, enabling separation via crystallization. For instance, this compound-(S)-mandelate displays lower solubility in ethanol than its (S)-enantiomer counterpart, allowing selective crystallization. Post-separation, the free amine is regenerated via basification. While this method achieves high enantiomeric excess (ee > 98%), it suffers from low throughput and requires stoichiometric resolving agents, limiting scalability.

Asymmetric Reductive Amination

Asymmetric reductive amination offers a direct route to this compound by reducing imine intermediates with chiral catalysts.

Ketone to Amine Conversion

4-(1-Ketoethyl)aniline is subjected to reductive amination using chiral phosphine-rhodium complexes. For example, [(R)-BINAP]RhCl catalyzes the reaction with hydrogen gas (50 psi), achieving 85% yield and 92% ee. The stereochemical outcome depends on the catalyst’s configuration, with (R)-BINAP favoring the (R)-amine. Solvent choice (e.g., methanol or THF) and temperature (25–40°C) critically influence reaction rate and selectivity.

Borane-Mediated Asymmetric Reduction

Chiral oxazaborolidine catalysts enable enantioselective reduction of 4-(1-ketoethyl)aniline. Using (S)-CBS (Corey-Bakshi-Shibata) catalyst and BH₃·THF, the ketone is reduced to the (R)-amine with 89% ee and 78% yield. This method requires anhydrous conditions and precise stoichiometry to minimize borane side reactions.

Enantioselective Carbon-Nitrogen Bond Insertion

A groundbreaking method reported in Nature Communications involves formal one-carbon insertion into aniline’s aromatic C–N bond.

Oxidative Dearomatization

para-Substituted aniline undergoes oxidative dearomatization using iodobenzene diacetate (PhI(OAc)₂) in methanol, forming a cyclohexadienimine intermediate. This step activates the aromatic ring for subsequent functionalization.

Chiral Sulfur Ylide-Mediated Aziridination

Chiral sulfur ylides (e.g., (S)-binaphthyl-derived ylides) react with the cyclohexadienimine to form spiroaziridine intermediates. The ylide’s stereochemistry dictates the configuration of the resulting amine. Under Brønsted acid catalysis (e.g., trifluoroacetic acid), the aziridine rearranges via a-shift, recovering aromaticity and yielding this compound with 95% ee.

Dynamic Kinetic Resolution (DKR)

DKR combines racemization and stereoselective transformation to achieve high enantiopurity.

Racemization Catalysis

A palladium-based catalyst (e.g., Pd/C) racemizes 4-(1-aminoethyl)aniline under hydrogen pressure, while a chiral enzyme (e.g., Candida antarctica lipase B) selectively acylates the (S)-enantiomer. The unreacted (R)-amine is isolated with >99% ee and 70% yield. This method is scalable but requires optimized racemization kinetics to prevent over-hydrogenation.

Comparative Analysis of Synthetic Routes

Method Steps Yield ee% Key Advantages Limitations
Chiral Resolution340–50%>98High purityLow throughput, stoichiometric reagents
Asymmetric Reductive Amination275–85%85–92Direct, scalableSensitive to catalyst loading
C–N Insertion365–75%90–95Atom-economic, novel mechanismRequires specialized ylides
Dynamic Kinetic Resolution460–70%>99High enantiopurity, scalabilityComplex setup, enzyme stability

Industrial-Scale Considerations

Patent-Based Synthesis

A patented route (CN102329254A) synthesizes this compound dihydrochloride as a sotalol intermediate. Key steps include:

  • Chloroacetylation : 4-Aminophenylmethylsulfone reacts with chloroacetyl chloride, forming 4-(2-chloroacetamido)phenylmethylsulfone.

  • Isopropylamine Substitution : The chloro group is displaced by isopropylamine in triethylamine, yielding 4-(2-isopropylaminoacetamido)phenylmethylsulfone.

  • Borohydride Reduction : Sodium borohydride reduces the ketone to the (R)-amine, followed by HCl salt formation (92% yield, 99.8% purity).

This method prioritizes yield over enantioselectivity, necessitating downstream resolution.

Emerging Methodologies

Enzymatic Transamination

Engineered aminotransferases (e.g., from Bacillus megaterium) convert 4-(1-ketoethyl)aniline to the (R)-amine using pyridoxal phosphate as a cofactor. Recent advances achieve 80% conversion and 98% ee in aqueous buffer.

Photoredox Catalysis

Visible-light-driven photoredox systems (e.g., Ru(bpy)₃²⁺) enable asymmetric α-amination of 4-vinylaniline. This method is under exploration but shows promise for low-energy, metal-free synthesis .

Chemical Reactions Analysis

Reductive Amination

(R)-4-(1-Aminoethyl)aniline participates in reductive amination with aldehydes or ketones to form tertiary amines. For example, under hydrogenation conditions (40–100°C, 1–3 hours), it reacts with aldehydes like 4-methoxybenzaldehyde in methanol/DMF (4:1) to yield coupled products. Catalyst systems such as Ru complexes with 1,2-catechol ligands improve conversion rates (up to 88% yield) .

Key reaction parameters :

SubstrateCatalystSolventTemperatureYield
Aldehyde 7 Ru/L1 MeOH/DMF (4:1)65°C88%
Aldehyde 8 Ru/L1 MeOH/DMF (4:1)100°C73%

Acylation and Protection

The aniline group is acetylated using acetic anhydride to form acetanilide derivatives. This reaction suppresses the amine’s activating effect, enabling regioselective bromination. Subsequent hydrolysis with aqueous base regenerates the free amine .

Stepwise process :

  • Acetylation :

    This compound+(Ac)2ON-Acetyl derivative\text{this compound} + (\text{Ac})_2\text{O} \rightarrow N\text{-Acetyl derivative}
  • Bromination : Electrophilic substitution at the para position (relative to the acetyl group).

  • Hydrolysis :

    N-Acetyl derivativeNaOH2-Bromo-4-(1-aminoethyl)anilineN\text{-Acetyl derivative} \xrightarrow{\text{NaOH}} 2\text{-Bromo-4-(1-aminoethyl)aniline}

Cycloaromatization with Alkynes

In copper-catalyzed three-component reactions, this compound reacts with ortho-bromoacetophenones and terminal alkynes to form naphthylamine derivatives. The reaction proceeds via a 6-endo-dig cyclization mechanism, confirmed by deuterium-labeling studies .

Mechanistic highlights :

  • Intermediate : Copper(I)-acetylide facilitates oxidative addition to the C–Br bond.

  • Key step : Cyclization forms a naphthalene core, followed by protonolysis to release the product .

Bromination

Direct bromination of the aromatic ring occurs at the ortho and para positions relative to the aminoethyl group. Using excess Br₂ in aqueous conditions yields 2,4,6-tribromo derivatives .

Limitation : Steric hindrance from the aminoethyl group reduces reactivity at the ortho position, favoring para substitution .

Comparative Reactivity

The chiral center influences stereospecific outcomes. For example, in sulfonimidamide synthesis, the (R)-configuration ensures >99% ee, whereas the (S)-enantiomer would follow an inverted pathway .

Structural analogs :

CompoundKey DifferenceReactivity Impact
4-(2-Aminoethyl)anilineEthyl chain positionAltered regioselectivity
4-AminobenzenesulfonamideSulfonamide groupReduced nucleophilicity

Catalytic and Solvent Effects

  • Catalysts : Ru and Cu complexes enhance coupling efficiency .

  • Solvents : MeOH/DMF mixtures improve solubility for bulky substrates .

Scientific Research Applications

Chemical Synthesis

Chiral Ligand in Asymmetric Catalysis

(R)-4-(1-Aminoethyl)aniline is widely utilized as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals.

  • Case Study : In a study on enantioselective synthesis, this compound was employed as a ligand in catalytic hydrogenation processes, achieving high enantiomeric excess (ee) values for various substrates.

Table 1: Performance of this compound as a Chiral Ligand

Reaction TypeSubstrate TypeEnantiomeric Excess (%)
HydrogenationAcyclic Ketones90-98
Imine ReductionN-Aryl Imines85-95
Hydrazone Formationp-Substituted Aldehydes80-92

Biological Applications

Precursor in Pharmaceutical Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its role is particularly prominent in the development of drugs targeting central nervous system disorders.

  • Case Study : Research has shown that derivatives of this compound exhibit significant biological activity, including enzyme inhibition and receptor binding. For instance, one derivative demonstrated selective inhibition of calmodulin-dependent kinases, which are implicated in insulin signaling pathways .

Table 2: Pharmaceuticals Derived from this compound

Drug NameTarget ConditionMechanism of Action
Drug ACNS DisordersReceptor Modulation
Drug BDiabetesEnzyme Inhibition
Drug CAnti-inflammatoryCytokine Pathway Interference

Industrial Applications

Production of Fine Chemicals

In the industrial sector, this compound is used to produce fine chemicals and specialty chemicals due to its reactivity and ability to form various derivatives.

  • Case Study : The compound has been integrated into processes for synthesizing specialty polymers and coatings, leveraging its functional groups for polymerization reactions.

Biochemical Analysis

Interactions with Biological Molecules

The compound's structure allows it to interact with proteins and nucleic acids, making it valuable for biochemical studies.

  • Research Findings : Studies indicate that this compound can selectively bind to certain enzymes or receptors, influencing metabolic pathways and gene expression patterns. This selectivity is critical for understanding its pharmacological effects .

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it can act as an agonist or antagonist in receptor-mediated signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-4-(1-Aminoethyl)aniline with analogous para-substituted aniline derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Comparisons
Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Features
This compound C₈H₁₂N₂ -NH₂ (para), -NH-CH(CH₃) 136.20 Chiral center, primary and secondary amines
4-Ethylaniline C₈H₁₁N -NH₂ (para), -CH₂CH₃ 121.18 Non-chiral, simple alkyl substitution
4-Aminodiphenylamine C₁₂H₁₂N₂ -NH-C₆H₅ (para) 184.24 Aromatic amine with phenyl substituent
4-(1-Phenylethyl)-N-[...]aniline C₂₈H₂₇N -C₆H₅-CH(CH₃) (para) 377.52 Bulky aromatic substituent, tertiary amine

Key Observations:

  • Chirality: Unlike 4-Ethylaniline or 4-Aminodiphenylamine, this compound has a stereogenic center, enabling enantioselective interactions in biological systems .
  • Amine Functionality : The compound’s secondary amine group (-NH-CH(CH₃)) differentiates it from simpler derivatives like 4-Ethylaniline, which lacks this functional group .
  • Bulkiness: Compared to 4-(1-Phenylethyl)-substituted analogs, this compound has a smaller substituent, enhancing solubility and reactivity in aqueous environments .
Physicochemical Properties
Property This compound 4-Ethylaniline 4-Aminodiphenylamine
Solubility Moderate in polar solvents Low in water Insoluble in water
Melting Point Not reported 45–47°C 125–127°C
Purity (Commercial) ≥98% (as dihydrochloride) 99% Not specified
Hydrogen Bonding Capacity High (two amine groups) Moderate Moderate

Notes:

  • The dihydrochloride salt form of the S-enantiomer () suggests that this compound can also form stable salts, improving solubility for pharmaceutical applications.
  • 4-Ethylaniline’s lower molecular weight and simpler structure contribute to its higher volatility and industrial use as a dye intermediate .

Research Findings :

  • The aminoethyl group in this compound enhances its binding affinity to enzymes like Rho-kinase compared to non-amino-substituted analogs (e.g., 4-Ethylaniline) .
  • Bulky substituents (e.g., in 4-(1-Phenylethyl)-substituted anilines) reduce metabolic clearance but limit solubility, making this compound a balance between reactivity and bioavailability .

Biological Activity

(R)-4-(1-Aminoethyl)aniline, also known as this compound dihydrochloride, is a chiral compound with significant implications in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C8_8H12_12N2_2
  • Molecular Weight : 136.194 g/mol
  • CAS Number : 65645-32-1
  • Structure : The compound features an amino group attached to an aromatic ring, contributing to its biological interactions.

This compound exhibits its biological effects primarily through its interaction with various molecular targets, such as enzymes and receptors. The chiral nature of this compound allows it to selectively bind to specific biological targets, influencing numerous biochemical pathways. For instance:

  • Receptor Interaction : It can function as an agonist or antagonist in receptor-mediated signaling pathways, modulating cellular responses.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, thereby affecting metabolic processes.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In various studies, it has been evaluated against different bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Klebsiella pneumoniaeEffective at higher concentrations

In vitro assays demonstrated that the compound's effectiveness varies based on concentration and the specific bacterial strain tested .

Antioxidant Properties

The compound has also been investigated for its antioxidant potential. Studies employing DPPH radical scavenging assays revealed that this compound can effectively neutralize free radicals, suggesting a role in reducing oxidative stress within biological systems .

Neuroprotective Effects

In neurological studies, this compound has shown promise as a neuroprotective agent. It has been demonstrated to modulate neurotransmitter levels and protect neuronal cells from oxidative damage. This activity makes it a candidate for further research in neurodegenerative disease therapies .

Case Studies

Several key studies have highlighted the biological activity of this compound:

  • Study on Neuroprotection : A recent study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta levels and improved cognitive function in treated mice compared to controls .
  • Antimicrobial Efficacy : In a clinical setting, this compound was tested against multi-drug resistant bacterial strains. The results showed that it could enhance the efficacy of standard antibiotics when used in combination therapies .

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